2-Phenoxyethyl (1-hydroxycyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C14H20O3 It is a derivative of phenoxyethanol and cyclohexanol, characterized by the presence of both phenoxy and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl (1-hydroxycyclohexyl)acetate typically involves the esterification of 2-phenoxyethanol with (1-hydroxycyclohexyl)acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Phenoxyethanol+(1-Hydroxycyclohexyl)acetic acidAcid catalyst2-Phenoxyethyl (1-hydroxycyclohexyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-phenoxyethanol and (1-hydroxycyclohexyl)acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and (1-hydroxycyclohexyl)acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester.
Scientific Research Applications
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl (1-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients, facilitating their absorption and therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: A glycol ether with antimicrobial properties, commonly used as a preservative in cosmetics and pharmaceuticals.
Cyclohexanol: A secondary alcohol used as a precursor in the synthesis of various chemical compounds.
Phenoxyacetic acid: An organic compound used as a herbicide and plant growth regulator.
Uniqueness
2-Phenoxyethyl (1-hydroxycyclohexyl)acetate is unique due to its combined structural features of phenoxy and cyclohexyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60359-40-2 |
---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-phenoxyethyl 2-(1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C16H22O4/c17-15(13-16(18)9-5-2-6-10-16)20-12-11-19-14-7-3-1-4-8-14/h1,3-4,7-8,18H,2,5-6,9-13H2 |
InChI Key |
CPXNBOJWDCNOKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)OCCOC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.